molecular formula C14H10FN3O2S B10889561 N-(2-fluorobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-fluorobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10889561
M. Wt: 303.31 g/mol
InChI Key: VRYXVEDBUNNNBP-UHFFFAOYSA-N
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Description

N~5~-(2-FLUOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N5-(2-FLUOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. Commonly used reagents include hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide under basic conditions.

    Attachment of the thienyl group: The final step involves the coupling of the thienyl group to the oxadiazole ring, which can be achieved through various methods such as Suzuki coupling or Stille coupling.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N~5~-(2-FLUOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and thienyl groups, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N5-(2-FLUOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~5~-(2-FLUOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~5~-(2-CHLOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    N~5~-(2-FLUOROBENZYL)-3-(2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE:

Properties

Molecular Formula

C14H10FN3O2S

Molecular Weight

303.31 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H10FN3O2S/c15-10-5-2-1-4-9(10)8-16-13(19)14-17-12(18-20-14)11-6-3-7-21-11/h1-7H,8H2,(H,16,19)

InChI Key

VRYXVEDBUNNNBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3)F

Origin of Product

United States

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